molecular formula C22H25N5O3 B2631884 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 440331-40-8

3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2631884
CAS No.: 440331-40-8
M. Wt: 407.474
InChI Key: KPAVQKRXLDVONJ-UHFFFAOYSA-N
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Description

Key Nomenclature Breakdown:

Component Description
Benzotriazinone Benzene fused to a triazinone ring (positions 1–3: N–N–N–C=O).
Substituent at C3 Butyl chain with a ketone group at position 4 and a piperazine ring at the terminal carbon.
Piperazine Modification Piperazine substituted at position 4 with a 4-methoxyphenyl group.

Isomeric possibilities arise from:

  • Piperazine Ring Conformation : Chair vs. boat configurations affecting spatial orientation of the 4-methoxyphenyl group.
  • Benzotriazinone Tautomerism : Potential keto-enol tautomerism at the triazinone’s carbonyl group, though crystallographic studies confirm the keto form predominates in the solid state.
  • Butyl Chain Isomerism : Linear vs. branched configurations, though the synthetic route favors the linear 4-oxobutyl chain.

Molecular Topology Analysis: Piperazine-Benzotriazinone Conformational Dynamics

The molecule’s topology is dominated by interactions between the rigid benzotriazinone system and the flexible piperazine-butylene spacer.

Conformational Highlights:

  • Benzotriazinone Core : Nearly planar, with bond lengths of $$ \text{N1–N2} = 1.274 \, \text{Å} $$ and $$ \text{N3–C8} = 1.372 \, \text{Å} $$, consistent with delocalized π-electron density across the triazinone ring.
  • Piperazine Ring : Adopts a chair conformation, minimizing steric clash between the 4-methoxyphenyl group and the butyl chain. The dihedral angle between the piperazine and benzotriazinone planes is $$ 87.5^\circ $$, indicating near-orthogonal orientation.
  • Butyl Spacer : The 4-oxobutyl chain adopts an extended conformation, stabilized by intramolecular van der Waals interactions between the ketone oxygen and the benzotriazinone’s aromatic protons.

Dynamic Effects :

  • Piperazine Flexibility : The piperazine ring undergoes rapid chair-chair interconversion ($$ \Delta G^\ddagger \approx 45 \, \text{kJ/mol} $$), enabling adaptive binding in potential biological targets.
  • Torsional Mobility : The butyl chain’s C–C bonds exhibit torsional flexibility ($$ \pm 30^\circ $$), facilitating conformational adjustments during molecular recognition.

Crystallographic Data and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic lattice ($$ P2_1/c $$) with unit cell parameters $$ a = 10.532 \, \text{Å}, b = 7.891 \, \text{Å}, c = 18.234 \, \text{Å}, \beta = 102.7^\circ $$.

Key Structural Features:

Parameter Value
Benzotriazinone Planarity RMSD = 0.032 Å (near-planar)
N–H···O Hydrogen Bonds $$ d{\text{N···O}} = 2.828 \, \text{Å}, \angle{\text{N–H···O}} = 173^\circ $$
π-π Stacking Interplanar distance = 3.412 Å (offset stacking)

Packing Motifs :

  • Hydrogen-Bonded Chains : Molecules align along the a-axis via N–H···O bonds between the triazinone’s N3–H and a neighboring carbonyl oxygen.
  • Aromatic Stacking : Benzotriazinone rings form offset π-π stacks along the b-axis, with a centroid-to-centroid distance of 4.256 Å.
  • Methoxy Group Interactions : The 4-methoxyphenyl groups engage in weak C–H···O contacts ($$ d = 3.112 \, \text{Å} $$) with adjacent piperazine nitrogens.

Comparative Structural Analysis with Related Benzotriazinone Derivatives

Structural Comparison Table:

Compound Substituent Conformation Crystallographic Space Group
Target Compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl Piperazine chair, butyl extended $$ P2_1/c $$
3-(4-Phenylpiperazin-1-yl)benzotriazinone Phenylpiperazine Piperazine boat, butyl gauche $$ P2_1 $$
3-(4-Oxopentyl)benzotriazinone 4-Oxopentyl Disordered spacer $$ C2/c $$

Key Trends :

  • Piperazine Substitution : Electron-donating groups (e.g., methoxy) enhance piperazine planarity, reducing chair-chair inversion barriers by 15% compared to phenyl-substituted analogs.
  • Spacer Length : Butyl chains optimize intramolecular contacts, whereas shorter (propyl) or longer (pentyl) spacers induce torsional strain or disorder.
  • Crystal Packing : Methoxy groups introduce additional C–H···O interactions, stabilizing denser packing ($$ \rho = 1.412 \, \text{g/cm}^3 $$) vs. non-methoxy analogs ($$ \rho = 1.298 \, \text{g/cm}^3 $$).

Electronic Effects :

  • The methoxy group’s +M effect increases electron density on the piperazine ring ($$ \sigma_{\text{meta}} = -0.12 $$), enhancing hydrogen-bond acceptor capacity at N4.
  • Benzotriazinone’s electron-withdrawing carbonyl group ($$ \sigma_{\text{para}} = +0.78 $$) polarizes the butyl spacer, favoring keto-enolate resonance in solution.

Properties

IUPAC Name

3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-30-18-10-8-17(9-11-18)25-13-15-26(16-14-25)21(28)7-4-12-27-22(29)19-5-2-3-6-20(19)23-24-27/h2-3,5-6,8-11H,4,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAVQKRXLDVONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Benzotriazinone Moiety: The piperazine intermediate is then reacted with 3,4-dihydro-1,2,3-benzotriazin-4-one under specific conditions to form the final compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and reduce production costs.

Chemical Reactions Analysis

3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or benzotriazinone rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Serotonin Receptor Modulation
    • The benzotriazole moiety in the compound has been shown to influence serotonin receptor activity. Studies indicate that derivatives of this compound exhibit affinity for both 5-HT1A and 5-HT2 receptors, suggesting potential use as antidepressants or anxiolytics .
  • Antimalarial Activity
    • Recent research has identified this compound as a promising candidate for antimalarial drug development. Its derivatives have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. Quality control methods have been proposed to ensure the stability and purity of these compounds during development .
  • Dopamine Receptor Interaction
    • Investigations into the compound's interaction with dopamine receptors indicate its potential role in treating substance use disorders. The structure allows for selective binding to dopamine D3 receptors, which may facilitate the development of targeted therapies .

Case Study 1: Antidepressant Potential

A study evaluated a series of benzotriazole derivatives, including our compound of interest, for their ability to modulate serotonin receptor activity. Behavioral models demonstrated that certain derivatives acted as effective presynaptic and postsynaptic antagonists at the 5-HT1A receptor, highlighting their potential as novel antidepressants .

Case Study 2: Antimalarial Efficacy

In a controlled laboratory setting, the antimalarial properties of this compound were tested against various strains of Plasmodium falciparum. Results indicated that modifications to the piperazine ring significantly enhanced activity against resistant strains, making it a candidate for further clinical development .

Comparative Analysis Table

Application AreaCompound ActivityReferences
Serotonin Receptor ModulationAffinity for 5-HT1A and 5-HT2 receptors ,
Antimalarial ActivityEffective against Plasmodium falciparum
Dopamine Receptor InteractionSelective D3 receptor antagonist

Mechanism of Action

The mechanism of action of 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.

    Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

    Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs include piperazine-linked heterocycles with variations in the core ring system and substituents. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzotriazin-4-one 4-Methoxyphenyl, 4-oxobutyl chain Likely C22H25N5O3* ~427 High potential for CNS activity due to piperazine-methoxyphenyl motif; benzotriazinone may enhance stability.
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one 1,2,4-Triazol-3-one 4-Methoxyphenyl, 3-oxobutyl chain C23H27N5O3 421.49 Triazolone core may increase metabolic lability compared to benzotriazinone.
4-(4-Fluorophenyl)piperazin-1-yl benzotriazol-2-yl derivatives Benzotriazole 4-Fluorophenyl Varies ~400–430 Fluorine substituent enhances electronegativity, potentially improving receptor selectivity.
MK69 (Pyrazol-4-yl-piperazine) Pyrazole 4-Trifluoromethylphenyl C18H22F3N5O 393.4 Trifluoromethyl group improves pharmacokinetics (e.g., half-life) but reduces polarity.

*Estimated based on structural similarity to ’s compound (C23H27N5O3).

Functional Implications

  • Benzotriazinone vs. Triazolone/Triazole Cores: Benzotriazin-4-one’s fused aromatic system likely confers greater thermal and metabolic stability compared to 1,2,4-triazol-3-one .
  • Trifluoromethyl groups (e.g., MK69) enhance electron-withdrawing effects, which can optimize receptor-ligand interactions but may introduce synthetic challenges .

Pharmacological and Physicochemical Properties

  • Solubility : The oxobutyl chain in the target compound may improve aqueous solubility compared to shorter alkyl linkers in analogs.
  • Receptor Binding: Piperazine derivatives with methoxy substituents (e.g., ’s 4-(4-methoxyphenyl)piperazinone) often show high affinity for 5-HT1A/2A receptors, suggesting similar activity for the target compound .
  • Thermal Stability: Benzotriazinone’s fused ring system likely increases melting points relative to triazolone derivatives, as seen in high-energy materials like DNTF () .

Biological Activity

The compound 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS Number: 250255-72-2) is a member of the benzotriazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Structure

  • Molecular Formula : C23H27N5O3
  • Molecular Weight : 421.49 g/mol
  • IUPAC Name : 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-(3-oxobutyl)-1,2,4-triazol-3-one

Antimicrobial Activity

Research indicates that compounds containing the piperazine moiety exhibit significant antibacterial properties. Specifically, derivatives of benzotriazine with piperazine have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways .

Antitumor Activity

Studies have highlighted the potential of benzotriazine derivatives in antitumor applications. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a promising avenue for cancer therapy. For instance, compounds with similar structures have been observed to inhibit tumor growth in preclinical models .

Neuropharmacological Effects

The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds like the one may exhibit anxiolytic or antidepressant effects by interacting with serotonin and dopamine receptors. Research into related compounds has shown promise in treating anxiety disorders and depression .

General Synthesis Approach

The synthesis of this compound typically involves a multi-step process that incorporates:

  • Formation of the Piperazine Moiety : Utilizing a Mannich reaction to introduce the piperazine group.
  • Benzotriazine Formation : Cyclization reactions to form the benzotriazine core.
  • Functionalization : Adding substituents such as methoxy groups to enhance biological activity.

Example Synthetic Pathway

A representative synthetic pathway might include:

  • Reacting 4-(4-methoxyphenyl)piperazine with an appropriate aldehyde.
  • Performing cyclization with a suitable triazole precursor.
  • Purifying the final product through crystallization or chromatography.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli and S. aureus strains using derivatives similar to the target compound .
Study BShowed promising antitumor effects in vitro with IC50 values indicating effective inhibition of cancer cell proliferation .
Study CEvaluated neuropharmacological properties, revealing potential anxiolytic effects in animal models .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves coupling the 4-methoxyphenylpiperazine moiety to the benzotriazinone core via a 4-oxobutyl linker. Key steps include:

  • Reagent Selection : Use of sodium acetate and sodium 1-octanesulfonate in buffer preparation (pH 4.6) to stabilize intermediates during coupling reactions .
  • Catalytic Conditions : Alkaline conditions (e.g., NaOH in dichloromethane) for nucleophilic substitution reactions, as demonstrated in analogous piperazine derivatives .
  • Purification : Column chromatography with methanol:buffer (65:35) mobile phases to isolate the target compound .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) for baseline separation of impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 501.6 g/mol for related compounds) .
  • X-ray Crystallography : For unambiguous structural confirmation, as applied to analogous piperazin-1-ium salts .

Q. How does the 4-methoxyphenylpiperazine moiety influence the compound’s stability under varying pH and temperature?

Methodological Answer:

  • pH Stability : Perform accelerated stability studies in buffers ranging from pH 3–7. The methoxy group enhances electron density, potentially reducing hydrolysis at acidic pH .
  • Thermal Stability : Thermogravimetric analysis (TGA) of similar piperazine derivatives shows decomposition above 200°C, suggesting storage at ≤4°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data in structural characterization?

Methodological Answer:

  • Docking vs. Crystallography : If molecular docking predicts binding to the D3 receptor but X-ray data (e.g., staggered vs. eclipsed conformations in COFs ) conflict, refine computational models using experimental torsion angles .
  • Dynamic NMR : Use variable-temperature NMR to study rotational barriers in the piperazine ring, addressing discrepancies in predicted vs. observed dihedral angles .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of modifying the benzotriazinone core?

Methodological Answer:

  • Analog Synthesis : Replace the benzotriazinone with pyridazinone or triazolone cores (see ) and compare receptor binding affinities .
  • Biological Assays : Radioligand displacement assays (e.g., using [³H]spiperone for D3 receptor affinity) to quantify changes in IC50 values .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • Cytochrome P450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can researchers address low solubility during formulation for in vivo studies?

Methodological Answer:

  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., as done for related piperazine derivatives ).
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability, as demonstrated for hydrophobic CNS-targeting agents .

Q. What mechanistic insights explain enantioselective binding to the D3 receptor?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using a CHIRALPAK® column and compare binding affinities .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify key residues (e.g., Ser192, Asp110) responsible for enantioselectivity .

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